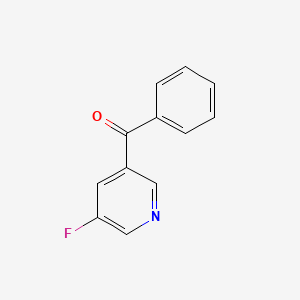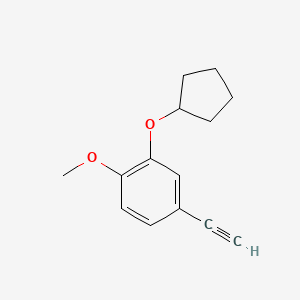
Bis(4-nitrophenyl) octanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrophenyl) octanedioate typically involves the reaction of octanedioic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the activation of octanedioic acid with a coupling reagent, followed by the addition of 4-nitrophenol. The reaction mixture is then stirred at room temperature until the reaction is complete. The product is purified by recrystallization or column chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-nitrophenyl) octanedioate can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically carried out in an aqueous solution with a base such as sodium hydroxide (NaOH) or an acid such as hydrochloric acid (HCl) as the catalyst.
Reduction: Commonly performed using sodium borohydride (NaBH4) in an alcohol solvent or hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Major Products Formed
Hydrolysis: Octanedioic acid and 4-nitrophenol.
Reduction: Bis(4-aminophenyl) octanedioate.
Applications De Recherche Scientifique
Bis(4-nitrophenyl) octanedioate has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-nitrophenyl) carbonate: Similar in structure but contains a carbonate group instead of an ester linkage.
Bis(4-nitrophenyl) phosphate: Contains a phosphate group and is used in similar hydrolysis studies.
Bis(4-nitrophenyl) squaramide: Contains a squaramide group and is studied for its host-guest interactions with anions.
Uniqueness
Bis(4-nitrophenyl) octanedioate is unique due to its specific ester linkage, which provides distinct chemical reactivity and stability compared to other similar compounds. Its ability to undergo hydrolysis and reduction reactions makes it a versatile compound for various applications in scientific research and industry.
Propriétés
| 49759-35-5 | |
Formule moléculaire |
C20H20N2O8 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
bis(4-nitrophenyl) octanedioate |
InChI |
InChI=1S/C20H20N2O8/c23-19(29-17-11-7-15(8-12-17)21(25)26)5-3-1-2-4-6-20(24)30-18-13-9-16(10-14-18)22(27)28/h7-14H,1-6H2 |
Clé InChI |
QPRJCXJSVYJEEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12081865.png)
![[2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol](/img/structure/B12081873.png)


![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B12081930.png)
![1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-](/img/structure/B12081936.png)



![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)




